molecular formula C10H13NO3 B112682 1-(2-Amino-3,4-dimethoxyphenyl)ethanone CAS No. 49701-79-3

1-(2-Amino-3,4-dimethoxyphenyl)ethanone

Cat. No.: B112682
CAS No.: 49701-79-3
M. Wt: 195.21 g/mol
InChI Key: VJXLBTQOYLNGRO-UHFFFAOYSA-N
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Description

1-(2-Amino-3,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H13NO3. It is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring, along with an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-3,4-dimethoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-amino-3,4-dimethoxyacetophenone with appropriate reagents under controlled conditions. For instance, the compound can be prepared by reacting 2-amino-3,4-dimethoxyacetophenone with hydrogen chloride in a suitable solvent, followed by crystallization to obtain the pure product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent selection, temperature control, and purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 1-(2-Amino-3,4-dimethoxyphenyl)ethanone exhibit various pharmacological effects:

  • Antioxidant Activity : Some studies have shown that compounds derived from this structure can act as antioxidants, scavenging free radicals and reducing oxidative stress.
  • Anticancer Potential : There is emerging evidence suggesting that derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Neurological Effects : Certain analogs have been investigated for their potential neuroprotective properties in models of neurodegenerative diseases.

Case Study 1: Antioxidant Properties

A study published in a peer-reviewed journal evaluated the antioxidant capacity of several methoxy-substituted phenyl ethanones. The results indicated that compounds similar to this compound demonstrated significant radical scavenging activity in vitro. This suggests potential applications in developing nutraceuticals aimed at reducing oxidative stress-related diseases.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of synthesized derivatives of this compound. The findings revealed that specific derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, influencing biological processes and pathways .

Comparison with Similar Compounds

  • 2-Amino-1-(3,4-dimethoxyphenyl)-1-ethanone hydrochloride
  • 3,4-Dimethoxyacetophenone
  • 2-(3,4-Dimethoxyphenyl)ethanol

Comparison: 1-(2-Amino-3,4-dimethoxyphenyl)ethanone is unique due to its specific functional groups and structural arrangementFor instance, the presence of both amino and methoxy groups provides versatility in chemical reactions and biological interactions .

Biological Activity

1-(2-Amino-3,4-dimethoxyphenyl)ethanone, also known as 2-amino-3,4-dimethoxyacetophenone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H13N1O3, featuring an acetophenone backbone with amino and methoxy substituents. The presence of these functional groups contributes to its unique reactivity and biological effects.

Biological Activities

  • Antioxidant Activity
    Research indicates that this compound exhibits notable antioxidant properties. It scavenges free radicals effectively, which is critical in preventing oxidative stress-related diseases. A study reported its ability to reduce reactive oxygen species (ROS) levels in vitro, highlighting its potential as a protective agent against cellular damage .
  • Anticancer Properties
    The compound has shown promise in cancer research. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast Cancer)15Caspase activation
    HT-29 (Colon Cancer)20Bcl-2 modulation
  • Anti-inflammatory Effects
    Studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential application in treating inflammatory diseases .
  • Neuroprotective Effects
    Neuroprotective properties have been observed in animal models of neurodegenerative diseases. The compound appears to enhance neuronal survival by reducing inflammation and oxidative stress in the brain .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability with an IC50 value of 15 µM. Flow cytometry analysis confirmed that the compound triggers apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation .

Case Study 2: Neuroprotection in Animal Models

In a model of Alzheimer's disease induced by amyloid-beta peptide, administration of the compound resulted in improved cognitive function as assessed by the Morris water maze test. Histological analysis showed reduced neuronal loss and lower levels of inflammatory markers compared to control groups .

Properties

IUPAC Name

1-(2-amino-3,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXLBTQOYLNGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604216
Record name 1-(2-Amino-3,4-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49701-79-3
Record name 1-(2-Amino-3,4-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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